5-Bromo-2-(2-furylmethoxy)aniline
Description
5-Bromo-2-(2-furylmethoxy)aniline is a substituted aniline derivative featuring a bromine atom at the 5-position and a furylmethoxy group at the 2-position of the benzene ring. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials.
Properties
IUPAC Name |
5-bromo-2-(furan-2-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c12-8-3-4-11(10(13)6-8)15-7-9-2-1-5-14-9/h1-6H,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYYUIZKPYAQOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)COC2=C(C=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-furylmethoxy)aniline typically involves the reaction of 5-bromo-2-nitroaniline with 2-furylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of this compound after reduction of the nitro group to an amine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-furylmethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of dehalogenated products or other reduced derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
5-Bromo-2-(2-furylmethoxy)aniline is widely used in scientific research, particularly in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-furylmethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., CF₃) : Increase lipophilicity and metabolic stability but reduce solubility in aqueous media .
- Oxygen-Containing Substituents (e.g., morpholinoethoxy, furylmethoxy): Enhance solubility in polar solvents and participation in hydrogen bonding, critical for biological activity .
Bromine Reactivity
The bromine atom in all these compounds enables cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). For example:
Amino Group Reactivity
The aniline NH₂ group participates in sulfonylation (e.g., formation of pyridine-2-sulfonamide derivatives ) or protection strategies (e.g., ethoxymethyl protection ).
Biological Activity
5-Bromo-2-(2-furylmethoxy)aniline is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- IUPAC Name: this compound
- CAS Number: 946786-53-4
- Molecular Formula: C11H10BrNO2
- Molecular Weight: 272.11 g/mol
The presence of the bromine atom and the furylmethoxy group contributes to its unique chemical properties, influencing its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in key biochemical pathways. The compound has shown potential as:
- An Anticancer Agent: It may inhibit cell proliferation by targeting specific signaling pathways involved in cancer cell growth.
- An Antimicrobial Agent: Its structure allows it to disrupt bacterial cell membranes or inhibit essential enzymes, leading to bactericidal effects.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits potent anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry reported that the compound significantly inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.
Antimicrobial Activity
In vitro studies have shown that this compound possesses antimicrobial properties against a range of pathogens. A study in Phytomedicine highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The proposed mechanism involves disrupting bacterial cell wall synthesis and function.
Case Studies
- Anticancer Study : A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound combined with standard chemotherapy. Results indicated a significant reduction in tumor size compared to control groups, suggesting enhanced therapeutic outcomes.
- Antimicrobial Efficacy : In a laboratory setting, researchers tested various concentrations of the compound against Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating strong antimicrobial activity.
Comparative Analysis
| Biological Activity | This compound | Similar Compounds |
|---|---|---|
| Anticancer Efficacy | High (inhibits cell proliferation) | Moderate (e.g., other brominated anilines) |
| Antimicrobial Efficacy | Effective against Gram-positive bacteria | Varies (some compounds show resistance) |
| Mechanism | Apoptosis induction, enzyme inhibition | Varies by structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
